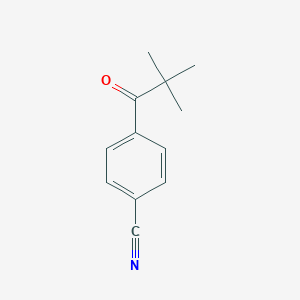

4-(2,2-Dimethylpropanoyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

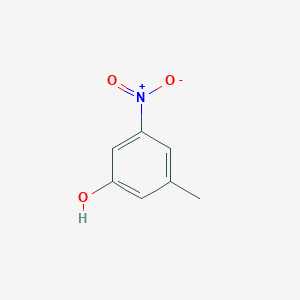

4-(2,2-Dimethylpropanoyl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Research :

- Zhang Dao-zhen (2010) discusses the use of 4-(2,2-Dimethylpropanoyl)benzonitrile in the synthesis of an impurity of the antidepressant Citalopram, highlighting its value in studying the quality of the drug (Zhang Dao-zhen, 2010).

Materials Science and Electrochemistry :

- Wenna Huang et al. (2014) explored the use of a similar compound, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive for high voltage lithium ion batteries, suggesting potential applications in energy storage technologies (Huang et al., 2014).

Chemical Synthesis and Characterization :

- Yikai Yu et al. (2009) utilized benzonitrile derivatives in synthesizing novel soluble aromatic polyesters with pendant cyano groups, which could have implications in polymer chemistry and material science (Yu et al., 2009).

- Q. Jia and Jian Wang (2016) reported a new method for assembling the benzonitrile framework, commonly found in natural products and pharmaceuticals, through N-Heterocyclic Carbene-Catalyzed synthesis (Jia & Wang, 2016).

Photophysical Studies and Spectroscopy :

- Studies by A. Köhn and C. Hättig (2004) and Michał A Kochman et al. (2015) on compounds similar to this compound, such as 4-(Dimethyl-amino)benzonitrile, delve into the nature of low-lying singlet states and nonadiabatic relaxation dynamics, contributing to the understanding of fluorescence and charge transfer in these molecules (Köhn & Hättig, 2004), (Kochman et al., 2015).

Molecular and Structural Analysis :

- Research by H. Okamoto et al. (2000) on infrared and Raman spectra of 4-(dimethylamino)benzonitrile, a related compound, provides insights into the vibrational analysis and molecular interactions, which could be relevant for understanding similar compounds like this compound (Okamoto et al., 2000).

Mechanism of Action

Target of Action

The primary target of 4’-Cyano-2,2-dimethylpropiophenone, also known as GS-646939, is the RNA-dependent RNA polymerases (RdRp) of prototypic respiratory viruses . RdRp is an essential enzyme in the life cycle of RNA viruses and is responsible for the replication of the viral genome .

Mode of Action

GS-646939, the active 5′-triphosphate (TP) metabolite of a 4ʹ-cyano modified C-adenosine analog phosphoramidate prodrug GS-7682, interacts with RdRp . The RdRps of human rhinovirus type 16 (HRV-16) and enterovirus 71 (EV-71) incorporate GS-646939 with unprecedented selectivity; GS-646939 is incorporated 20-50-fold more efficiently than its natural ATP counterpart . Once incorporated into the nascent RNA strand, GS-646939 acts as a chain-terminator .

Biochemical Pathways

The incorporation of GS-646939 into the nascent RNA strand by RdRp inhibits the replication of the viral genome . This affects the life cycle of the virus, preventing it from producing more copies of itself and spreading to other cells .

Result of Action

The result of the action of 4’-Cyano-2,2-dimethylpropiophenone is the inhibition of viral replication. By acting as a chain terminator once incorporated into the nascent RNA strand, it prevents the virus from replicating its genome and producing more virus particles .

Properties

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXVFMKJNOPZLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642465 |

Source

|

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-08-8 |

Source

|

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)